molecular formula C15H11NO3 B1248094 2-Benzyloxy-4H-3,1-benzoxazin-4-one

2-Benzyloxy-4H-3,1-benzoxazin-4-one

Cat. No.: B1248094
M. Wt: 253.25 g/mol
InChI Key: XGGBVRLLWXYLJS-UHFFFAOYSA-N
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Description

2-Benzyloxy-4H-3,1-benzoxazin-4-one is a functionalized derivative of the privileged 4H-3,1-benzoxazin-4-one scaffold, a heterocyclic system recognized for its versatile applications in medicinal chemistry and organic synthesis . This class of compounds is known to exhibit a wide spectrum of biological activities, including acting as an elastase inhibitor , and serving as a key intermediate for the preparation of other nitrogen-containing heterocycles with medicinal properties, such as 2,3-disubstituted 4(3H)-quinazolinone derivatives . The benzoxazinone core is a planar structure that can be utilized as a building block in the construction of more complex molecular architectures . From a synthetic chemistry perspective, the 2-position of the 4H-3,1-benzoxazin-4-one ring is a reactive site, and the introduction of a benzyloxy substituent at this location creates a valuable handle for further chemical transformations . Researchers can leverage this compound as a precursor in the development of protease inhibitors or as a starting material in diversity-oriented synthesis to generate libraries of compounds for biological screening . The synthesis of such 2-substituted derivatives can be achieved through modern, efficient methods, such as cyclodehydration reactions facilitated by iminium cation cyclizing agents, which proceed under mild conditions .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-phenylmethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16-15(19-14)18-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

XGGBVRLLWXYLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=O)O2

Synonyms

2-benzyloxy-4H-3,1-benzoxazin-4-one
2-BzO-BXZO

Origin of Product

United States

Preparation Methods

Thermally Induced Cyclization

The thermally induced cyclization of N-(2-benzyloxycarbonyl)phenyl ketenimines represents a robust method for synthesizing 2-benzyloxy-4H-3,1-benzoxazin-4-one. This approach involves the migration of the benzyl group from the oxygen atom of the ester function to the terminal carbon of the ketenimine fragment, forming a new carbon-oxygen bond.

Procedure :

  • Ketenimine Preparation : React 2-(benzyloxycarbonyl)aniline with triphosgene in dichloromethane to form the intermediate isocyanate.

  • Cyclization : Heat the ketenimine derivative in toluene at 120°C for 12 hours under inert conditions.
    Yield : 68–75%.

Optimization :

  • Temperature Control : Elevated temperatures (120–140°C) enhance cyclization efficiency but risk decomposition.

  • Solvent Choice : Toluene outperforms polar solvents like DMF due to better thermal stability.

Acylation of Anthranilic Acid Derivatives

Benzoylation of Anthranilic Acid

Anthranilic acid serves as a key precursor. Reacting it with benzoyl chloride in pyridine yields 2-substituted benzoxazinones, including the benzyloxy variant.

Procedure :

  • Acylation : Add benzoyl chloride (2 eq.) dropwise to a stirred solution of anthranilic acid (1 eq.) in pyridine at 0°C.

  • Cyclization : Reflux the mixture for 4 hours to facilitate intramolecular cyclization.
    Yield : 82–89%.

Mechanistic Insight :
Excess benzoyl chloride ensures complete acylation of both the amino and hydroxyl groups, preventing side products like N-benzoylanthranilic acid.

Benzyloxycarbonyl Protection

Alternative routes employ benzyloxycarbonyl (Cbz) protection to direct regioselective cyclization.

Procedure :

  • Protection : Treat anthranilic acid with benzyl chloroformate in the presence of NaHCO₃.

  • Cyclization : Use triphenylphosphite-pyridine to activate the carbonyl, forming the benzoxazinone core.
    Yield : 70–78%.

Acid-Catalyzed Cyclization

Sulfuric Acid-Mediated Cyclization

Concentrated sulfuric acid efficiently promotes cyclization of 2-benzyloxycarbonylamino benzoic acids.

Procedure :

  • Substrate Preparation : Synthesize 2-[(benzyloxycarbonyl)amino]benzoic acid via Cbz protection of anthranilic acid.

  • Cyclization : Stir the substrate in concentrated H₂SO₄ at room temperature for 24 hours.
    Yield : 72–80%.

Advantages :

  • Short reaction time (≤24 hours).

  • High functional group tolerance.

Cyanuric Chloride-Mediated Cyclization

Two-Step Synthesis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as a cyclization agent in this method, enabling mild reaction conditions.

Procedure :

  • Acylation : React anthranilic acid with benzoyl chloride in chloroform using triethylamine as a base.

  • Cyclization : Reflux the intermediate with cyanuric chloride (1.2 eq.) in toluene for 48 hours.
    Yield : 63–67%.

Key Considerations :

  • Stoichiometry : Excess cyanuric chloride (≥1.2 eq.) ensures complete conversion.

  • Purification : Recrystallization from ether-chloroform (3:1) improves purity.

Base-Promoted Cyclization

Potassium Carbonate in Polar Solvents

A one-pot method utilizes potassium carbonate to deprotonate intermediates, facilitating cyclization.

Procedure :

  • Coupling : Mix anthranilic acid with phenoxyacetyl chloride in CH₂Cl₂ containing K₂CO₃.

  • Cyclization : Stir at room temperature for 2 hours, followed by filtration and chromatography.
    Yield : 55–60%.

Limitations :

  • Moderate yields due to competing esterification.

  • Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Thermally Induced68–7512–24 hHigh regioselectivity
Benzoylation82–894–6 hScalability
H₂SO₄ Cyclization72–8024 hFunctional group tolerance
Cyanuric Chloride63–6748 hMild conditions
K₂CO₃ Promotion55–602 hOne-pot synthesis

Mechanistic Insights and Side Reactions

Competing Pathways

  • N-Acylation vs. O-Acylation : Excess acylating agents favor O-benzylation, critical for cyclization.

  • Hydrolysis Risks : Prolonged exposure to moisture degrades intermediates, necessitating anhydrous conditions.

Byproduct Formation

  • Quinazolinones : Observed when cyclization is incomplete or under acidic conditions.

  • Ester Derivatives : Formed if acylation steps lack stoichiometric control.

Industrial and Laboratory Optimization

Catalytic Enhancements

  • Lewis Acids : BF₃·OEt₂ accelerates cyclization by activating carbonyl groups.

  • Microwave Assistance : Reduces reaction time by 50% in thermally induced methods.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Explored for cyanuric chloride routes, though yields drop to 50–55%.

  • Biocatalysts : Preliminary studies show lipases can mediate acylation steps at 30–40°C .

Q & A

Q. What are the established synthetic routes for 2-Benzyloxy-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions. A common method involves reacting anthranilic acid derivatives with benzyloxy-substituted carbonyl precursors under acidic or thermal conditions. For example, heating anthranilic acid with benzyloxy-acid chlorides in n-butanol under reflux can yield the target compound . Optimization includes adjusting solvent polarity (e.g., using DMF for better solubility) and temperature (80–120°C) to enhance yield. Monitoring reaction progress via TLC and isolating intermediates through recrystallization (ethanol/water mixtures) are critical steps .

Q. How is this compound characterized, and what analytical techniques are essential?

Characterization requires a combination of:

  • Spectroscopic methods :
    • IR spectroscopy to confirm carbonyl (C=O, ~1680–1730 cm⁻¹) and benzoxazinone ring vibrations .
    • ¹H/¹³C NMR to identify substituent environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
  • Elemental analysis (C, H, N) to verify purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 295) .

Q. What nucleophiles react with this compound, and what products are formed?

The compound reacts with nitrogen and sulfur nucleophiles due to its electrophilic carbonyl group. Key reactions include:

  • Amines : Ethanolamine or aromatic amines yield quinazolinone derivatives via ring-opening and cyclization .
  • Hydrazine : Forms hydrazide intermediates, which can further cyclize to triazolo-quinazolinones .
  • Amino acids : Produces peptidomimetic derivatives with potential bioactivity .
    Methodologically, reactions are conducted in ethanol or THF under reflux (6–12 hrs), followed by precipitation or column chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-benzyloxy group influence reactivity in ring-opening reactions?

The bulky benzyloxy group at the C-2 position increases steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronically, the substituent’s electron-donating nature (via resonance) destabilizes the transition state, favoring alternative pathways. For example, hydrazine preferentially attacks the less hindered C-4 carbonyl in 2-substituted derivatives, leading to hydrazide formation rather than ring contraction . Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

  • Molecular docking (AutoDock/Vina) to assess binding affinity with targets like elastase or HSV-1 protease .
  • QSAR models to correlate substituent properties (e.g., logP, Hammett σ) with antimicrobial IC₅₀ values .
  • MD simulations to evaluate stability of enzyme-inhibitor complexes over 100-ns trajectories .
    These methods guide the design of derivatives with optimized steric and electronic profiles for specific applications .

Q. How does the 2-benzyloxy substituent compare to other groups (e.g., ethoxy, trifluoromethyl) in modulating biological activity?

A comparative analysis reveals:

SubstituentElectronic EffectBioactivity Trend
BenzyloxyModerate +MBroad-spectrum antimicrobial
TrifluoromethylStrong -IEnhanced enzyme inhibition
EthoxyWeak +MLower cytotoxicity
The benzyloxy group balances lipophilicity (logP ~3.5) and metabolic stability, making it suitable for antimicrobial agents .

Q. What methodologies are used to evaluate the photostability and thermal degradation of this compound?

  • Photostability : Expose to UV light (λ=365 nm) and monitor degradation via HPLC. Benzoxazinones with electron-withdrawing groups show slower degradation .
  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min) reveals decomposition onset at ~220°C. Kinetic studies (Arrhenius plots) determine activation energy (~120 kJ/mol) .

Q. How can this compound serve as a precursor for materials science applications?

The compound’s UV absorption (λmax ~340 nm) and electron-deficient ring make it a candidate for:

  • Polymer additives : Improve photostability of polyesters by quenching free radicals .
  • Fluorescent probes : Functionalize with fluorophores (e.g., dansyl groups) for cellular imaging .
    Synthetic protocols involve Suzuki coupling or click chemistry to attach functional groups .

Data Contradictions and Resolution

  • Reactivity discrepancies : Some studies report hydrazine-induced ring-opening , while others observe cyclization to triazoles . Resolution lies in reaction conditions: polar solvents (DMSO) favor ring-opening, while non-polar media (toluene) promote cyclization .
  • Bioactivity variability : Antimicrobial activity ranges from µM to mM IC₅₀ values due to substituent positioning. Ortho-substituted derivatives show enhanced activity compared to para analogs .

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